molecular formula C14H19NO3S B136358 N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine CAS No. 155895-89-9

N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine

Cat. No.: B136358
CAS No.: 155895-89-9
M. Wt: 281.37 g/mol
InChI Key: ABBSOQIXYPZCKO-NHCYSSNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of RB-105 involves the incorporation of a sulfhydryl group into the molecular structure. . The synthetic route typically involves the following steps:

    Formation of the core structure: The core structure is synthesized through a series of organic reactions, including condensation and cyclization reactions.

    Introduction of functional groups: Functional groups such as the sulfhydryl group are introduced through specific reagents and reaction conditions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

RB-105 undergoes various chemical reactions, including:

    Oxidation: The sulfhydryl group in RB-105 can be oxidized to form disulfide bonds.

    Reduction: The compound can undergo reduction reactions to break disulfide bonds and regenerate the sulfhydryl group.

    Substitution: RB-105 can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

RB-105 exerts its effects through dual mechanisms:

Comparison with Similar Compounds

RB-105 is unique due to its dual mechanism of action. Similar compounds include:

    Captopril: An angiotensin-converting enzyme inhibitor used to treat hypertension.

    Mecamylamine: A neuronal acetylcholine receptor antagonist used in research and clinical settings.

Compared to these compounds, RB-105 offers the advantage of targeting both the angiotensin-converting enzyme and the neuronal acetylcholine receptor, providing a broader therapeutic potential .

RB-105’s unique combination of enzyme inhibition and receptor antagonism makes it a promising candidate for further research and development in the fields of cardiovascular and neurological therapeutics.

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-3-phenyl-2-(sulfanylmethyl)butanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-9(11-6-4-3-5-7-11)12(8-19)13(16)15-10(2)14(17)18/h3-7,9-10,12,19H,8H2,1-2H3,(H,15,16)(H,17,18)/t9-,10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBSOQIXYPZCKO-NHCYSSNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(CS)C(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@H](CS)C(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935313
Record name N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)butylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155895-89-9
Record name N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155895899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)butylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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